Arachidin-3

Description

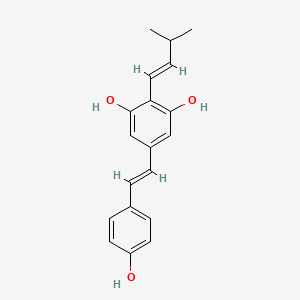

Structure

3D Structure

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-13,20-22H,1-2H3/b5-4+,10-3+ |

InChI Key |

XTDKVQYWANHUFS-RUQOPNIZSA-N |

Isomeric SMILES |

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O |

Synonyms |

arachidin-3 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Arachidin 3

Precursor Pathways for Stilbenoid Backbone Formation

The fundamental structure of stilbenoids like the precursor to Arachidin-3, resveratrol (B1683913), is formed through the convergence of two primary metabolic routes: the phenylpropanoid pathway and the acetate (B1210297) pathway. astate.eduoup.com

Phenylpropanoid Pathway Contributions

The phenylpropanoid pathway initiates with the deamination of the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. This initial step is catalyzed by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid. mdpi.commdpi.comencyclopedia.pub Cinnamic acid can then be further modified. A key intermediate for stilbenoid biosynthesis, p-coumaroyl-CoA, is generated from p-coumaric acid, which is itself derived from cinnamic acid through the action of cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.comencyclopedia.pub The enzyme 4-coumarate: CoA ligase (4CL) is responsible for attaching a CoA molecule to p-coumaric acid, forming p-coumaroyl-CoA. mdpi.comencyclopedia.pub This p-coumaroyl-CoA molecule serves as one of the building blocks for the stilbene (B7821643) backbone. researchgate.net

Acetate Pathway Contributions

The acetate pathway, specifically through the production of malonyl-CoA, provides the other essential building blocks for the stilbenoid backbone. Stilbene synthase (STS) is a key enzyme that catalyzes the condensation of three units of malonyl-CoA with one molecule of p-coumaroyl-CoA. researchgate.net This reaction, which involves sequential decarboxylative additions, leads to the formation of the stilbene scaffold, such as resveratrol. researchgate.net Resveratrol is a common precursor for many other stilbenoids, including prenylated forms like this compound. nih.govmdpi.com

Prenylation Mechanisms in this compound Biosynthesis

Prenylation, the addition of a prenyl group to the stilbene backbone, is a crucial step in the biosynthesis of this compound, contributing to its structural diversity and biological activities. nih.govmdpi.comresearchgate.net This process is mediated by specific prenyltransferases. nih.govoup.com

Identification and Characterization of Stilbenoid-Specific Prenyltransferases

Research, particularly in peanut hairy root cultures, has led to the identification and characterization of prenyltransferases that are specific to stilbenoid substrates. nih.govresearchgate.netnih.govoup.com These enzymes are membrane-bound proteins and share some common features with flavonoid prenyltransferases. nih.govoup.com

Role of AhR4DT-1 and AhR3′DT-1 in Prenylation of Stilbenoid Substrates

Two key stilbenoid-specific prenyltransferases identified in peanut are AhR4DT-1 and AhR3′DT-1. nih.govresearchgate.netnih.govoup.com AhR4DT-1 catalyzes the prenylation of resveratrol at the C-4 position, leading to the formation of arachidin-2. nih.govresearchgate.netnih.govoup.comusda.gov AhR3′DT-1, on the other hand, adds a prenyl group to the C-3′ position of resveratrol. nih.govresearchgate.netnih.govoup.com These prenylation events are considered initial committed steps in the biosynthesis of a variety of prenylated stilbenoids in peanut. nih.govresearchgate.netnih.govoup.comwipo.int Both enzymes exhibit high specificity for stilbenoid substrates. nih.govresearchgate.netnih.govoup.com Enzymatic assays have been used to characterize the activity of these prenyltransferases, often using resveratrol and dimethylallyl pyrophosphate (DMAPP) as substrates. nih.govoup.com

Table 1: Stilbenoid Prenyltransferase Activity

| Enzyme | Substrate | Prenylation Position | Product |

| AhR4DT-1 | Resveratrol | C-4 | Arachidin-2 |

| AhR3′DT-1 | Resveratrol | C-3′ | Prenylated Resveratrol (at C-3') |

Note: Based on research findings on the activity of identified stilbenoid prenyltransferases in peanut. nih.govresearchgate.netnih.govoup.com

While Arachidin-2 is formed by AhR4DT-1, this compound possesses a 3-methyl-but-1-enyl moiety, which is different from the 3,3-dimethylallyl moiety typically added by these prenyltransferases. google.comnih.gov This suggests that further enzymatic modifications, such as isomerization or hydroxylation by monooxygenases (e.g., P450 enzymes), may be involved in the formation of the specific prenyl structure found in this compound from a dimethylallyl precursor like Arachidin-2 or a related intermediate. nih.govgoogle.com

Isoprenoid Biosynthesis Pathways as Prenyl Donors

The prenyl groups added to stilbenoids are derived from isoprenoid biosynthesis pathways. In plants, two main pathways produce the precursors for prenylation: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastid. oup.comoup.com Studies using metabolic inhibitors have indicated that the prenyl moiety on prenylated stilbenoids in peanut, including those that could lead to this compound, originates from the plastidic MEP pathway. researchgate.netoup.comusda.govgoogle.com The prenyl donor utilized by stilbenoid prenyltransferases like AhR4DT-1 is 3,3-dimethylallyl pyrophosphate (DMAPP), which is a product of the MEP pathway. researchgate.netoup.comusda.govgoogle.com

Table 2: Isoprenoid Pathway Contribution to Prenylation

| Pathway | Location | Key Prenyl Donor | Stilbenoid Prenylation Contribution |

| MVA | Cytosol | IPP, DMAPP | Limited or none for stilbenoids |

| MEP | Plastid | IPP, DMAPP | Provides prenyl donor (DMAPP) |

Note: Based on studies using metabolic inhibitors in peanut hairy root cultures. researchgate.netoup.comusda.govgoogle.com

Contribution of the Plastidic Isoprenoid Pathway

Research using metabolic inhibitors has demonstrated that the prenyl moiety found in prenylated stilbenoids like this compound originates from the plastidic isoprenoid pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. oup.comoup.comresearchgate.netgoogle.comusda.govnih.gov This pathway, located in plant plastids, is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for isoprenoids. researchgate.netlibretexts.org DMAPP serves as the prenyl donor in the prenylation reactions that lead to the formation of prenylated stilbenoids. oup.comgoogle.comusda.govresearchgate.net

Differentiation from Cytosolic Isoprenoid Pathway

In contrast to the plastidic isoprenoid pathway, the cytosolic mevalonate (B85504) (MVA) pathway is another route for isoprenoid biosynthesis in plants. However, studies using metabolic inhibitors have indicated that the prenyl group of prenylated stilbenoids, including this compound, does not originate from the cytosolic MVA pathway. oup.comoup.comresearchgate.netgoogle.comusda.govnih.gov This highlights a specific compartmentalization in the biosynthesis of these compounds, with the plastidic pathway providing the necessary prenyl donor.

Regulation of this compound Biosynthesis

The production of this compound in plants, particularly in peanut hairy root cultures, can be significantly influenced by various factors, including the expression of key enzymes and exposure to elicitors.

Transcriptomic Analyses of Prenyltransferase Genes

Transcriptomic analyses have been employed to identify genes encoding prenyltransferases, the enzymes responsible for attaching the prenyl group to the stilbene backbone. nih.govgoogle.comastate.edunih.gov Studies on elicited peanut hairy root cultures have led to the identification of candidate prenyltransferase genes. nih.govgoogle.comnih.gov For instance, two stilbenoid-specific prenyltransferases, AhR4DT-1 and AhR3'DT-1, have been functionally characterized. nih.govgoogle.comnih.gov AhR4DT-1 catalyzes the prenylation of resveratrol at the C-4 position to form arachidin-2, while AhR3'DT-1 adds a prenyl group to the C-3' position of resveratrol. nih.govgoogle.comnih.gov These findings contribute to understanding the enzymatic steps involved in the diversification of prenylated stilbenoids, although the specific prenyltransferase directly responsible for forming the 3-methyl-1-butenyl moiety characteristic of this compound is still under investigation. google.com

Response to Biotic and Abiotic Elicitors in Plant Systems

The biosynthesis of this compound is induced by exposure to biotic and abiotic stresses, leading to its accumulation as a phytoalexin. mdpi.comnih.govresearchgate.netmedwinpublishers.com Elicitation strategies, particularly in plant cell and hairy root cultures, have been developed to enhance the production of this compound. mdpi.comacs.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com

Cyclodextrins, cyclic oligosaccharides, are commonly used as elicitors to enhance the production and secretion of specialized metabolites in plant cultures. mdpi.comnih.gov Treatment with cyclodextrin (B1172386), often in combination with other elicitors, has been shown to increase this compound production in peanut hairy root cultures. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netsfasu.edu For example, co-treatment with methyl jasmonate (MeJA) and methyl-β-cyclodextrin (CD) significantly enhanced the levels of this compound. acs.orgmdpi.comresearchgate.net One study reported an this compound yield of 178.2 ± 6.8 mg/L after co-treatment with CD and MeJA, which was 5.5-fold higher than arachidin-1 yield under the same conditions. mdpi.comnih.govresearchgate.net Another study using a combination of chitosan (B1678972), methyl jasmonate, and cyclodextrin reported high amounts of trans-arachidin-3, reaching 543.94 ± 171.17 mg/g dry weight of hairy roots. researchgate.net

Here is a table summarizing some research findings on the effect of cyclodextrin-based elicitation on this compound production:

| Elicitor Treatment | This compound Yield (mg/L) | Notes | Source |

| CD + MeJA | 178.2 ± 6.8 | Selective enhancement over arachidin-1 | mdpi.comnih.govresearchgate.net |

| CD + MeJA + H₂O₂ + MgCl₂ | ~370.59 ± 50.37 | Part of a combined elicitor treatment | mdpi.com |

| CHT + MeJA + CD | 543.94 ± 171.17 mg/g DW | Highest amounts reported in this study | researchgate.net |

Here is a table illustrating the effect of H₂O₂ in combination with other elicitors on this compound production:

| Elicitor Treatment | This compound Yield (mg/L or mg/g DW) | Notes | Source |

| CD + H₂O₂ | 1.8-fold lower than arachidin-1 yield | Selective enhancement of arachidin-1 | mdpi.comnih.govresearchgate.net |

| CD + MeJA + H₂O₂ + MgCl₂ | ~370.59 ± 50.37 mg/L | Part of a combined elicitor treatment | mdpi.com |

Effects of Methyl Jasmonate (MeJA)

Methyl jasmonate (MeJA) is a signaling compound that mediates the induction of stilbenoid biosynthesis in plants. researchgate.net Studies have shown that MeJA treatment can induce the production of prenylated stilbenoids, including arachidin-1 and this compound, in peanut hairy root cultures. acs.orgresearchgate.netku.ac.th MeJA is considered a phytohormone-like compound involved in plant responses to environmental stress. ku.ac.th

Synergistic Effects of Elicitor Combinations

The production of this compound can be significantly enhanced by the synergistic effects of combining MeJA with other elicitors. acs.orgscispace.comnih.gov For example, co-treatment of peanut hairy root cultures with MeJA and methyl-β-cyclodextrin (CD) has been shown to lead to substantially increased accumulation of arachidin-1 and this compound in the culture medium compared to treatment with either elicitor alone. acs.orgmdpi.comresearchgate.netfuture4200.com CD is an elicitor that can trap stilbenoids, potentially preventing feedback inhibition and promoting their extracellular accumulation. researchgate.netfuture4200.com The combination of MeJA and CD has been reported to have a synergistic effect on the expression of the resveratrol synthase gene, contributing to higher stilbenoid yields. acs.orgfuture4200.com

The following table summarizes the effect of different elicitor combinations on this compound yield in peanut hairy root cultures:

| Elicitor Combination | This compound Yield (mg/L) | Reference |

| MeJA + CD | 148 | acs.orgfuture4200.com |

| CD + MeJA | 178.2 ± 6.8 | nih.gov |

| CD + MgCl₂ + H₂O₂ + MeJA | 204.9 ± 64.8 | mdpi.comnih.gov |

| CHT + MeJA + CD (mg/g dry wt) | 543.94 ± 171.17 | scispace.com |

Note: Yields reported in mg/L are from culture medium, while yields in mg/g dry weight are from hairy roots.

Simultaneous treatment with chitosan (CHT), MeJA, and CD has also demonstrated efficient production of trans-arachidin-1 and trans-arachidin-3 in peanut hairy root cultures. scispace.com This combination resulted in high amounts of trans-arachidin-3 at 72 hours of elicitation. scispace.com

Catabolism and Biotransformation of this compound in Biological Systems

This compound, as a phytoalexin, can undergo catabolism and biotransformation in biological systems, particularly by microorganisms that interact with the plant. acs.orgacs.org These transformations can be a mechanism for microorganisms to detoxify these defensive compounds and successfully invade the plant host. acs.orgacs.org

Microbial Degradation Pathways

Microbial degradation plays a key role in determining the persistence of stilbenoids like this compound in the environment, such as in soil. asm.orgresearchgate.net Bacteria capable of degrading stilbenoids have been isolated from the rhizosphere of peanut plants. asm.orgresearchgate.net

Degradation by Aspergillus species to Derivatives

Aspergillus species, particularly those from section Flavi (including A. flavus, A. parasiticus, A. nomius, and A. caelatus), are capable of degrading this compound. acs.orgacs.orgnih.govusda.govusda.govunl.edu These fungi are opportunistic pathogens that can invade peanut seeds. acs.orgacs.orgnih.gov In feeding experiments, Aspergillus spp. from section Flavi were shown to degrade this compound into its hydroxylated derivative, arachidin-1, and a benzenoid compound, SB-1. acs.orgacs.orgnih.govusda.govusda.govunl.edu This transformation is considered a detoxification mechanism employed by the fungi. acs.orgacs.orgusda.govunl.edu

The degradation of this compound by Aspergillus species involves the conversion to arachidin-1 and SB-1. acs.orgacs.orgnih.govusda.govusda.govunl.edu While Aspergillus species from section Flavi are capable of this degradation, Aspergillus niger from section Nigri, as well as other fungal and bacterial species tested that are not typically involved in peanut infection, were unable to change the structure of this compound. acs.orgacs.orgnih.govusda.govusda.gov The degradation of arachidin-1 by the same Aspergillus species also leads to the formation of SB-1, and at higher rates compared to this compound degradation. acs.org

Enzymatic Transformations and Derivatives Formation

The microbial degradation of this compound by Aspergillus species involves enzymatic transformations. The conversion of this compound to arachidin-1 involves hydroxylation. acs.orgacs.orgnih.govusda.govusda.govunl.edu The subsequent degradation of arachidin-1 to the benzenoid SB-1 may involve oxidative cleavage of the o-dihydroxybenzene moiety by enzymes such as catechol 1,2-dioxygenase, followed by enzymatic lactonization and protonation. acs.org

Studies on the biotransformation of resveratrol by Aspergillus species have also shown the formation of prenylated derivatives, such as arahypin-16 from Aspergillus sp. SCSIOW2. researchgate.netmdpi.com While this is a biotransformation of resveratrol, it highlights the enzymatic capabilities of Aspergillus species in modifying stilbenoid structures through prenylation and other reactions.

The prenyl unit present in arachidin-1 and this compound has been suggested to prevent the formation of glucuronide derivatives in vitro, potentially indicating slower metabolism and enhanced bioavailability compared to their non-prenylated analogs like piceatannol (B1677779) and resveratrol. mdpi.comnih.govresearchgate.net

Production and Purification Methodologies for Arachidin 3

Plant Cell and Tissue Culture Systems for Arachidin-3 Bioproduction

Plant cell and tissue culture systems, particularly hairy root cultures, have emerged as a sustainable platform for the bioproduction of specialized metabolites like this compound. mdpi.commdpi.comresearchgate.netastate.edu These systems offer advantages such as controlled environments and potentially higher yields compared to traditional plant extraction. astate.edu

Utilization of Peanut Hairy Root Cultures

Peanut hairy root cultures, induced by Agrobacterium rhizogenes-mediated transformation, have been successfully utilized for the production of this compound. researchgate.netastate.edupurdue.eduresearchgate.net These cultures are known for their rapid growth in phytohormone-free media and long-term biochemical stability. researchgate.net Hairy root cultures can secrete stilbenoids, including this compound, into the culture medium, simplifying the extraction process. purdue.eduresearchgate.netmdpi.com

Optimization of Elicitation Strategies for Enhanced Yield

Elicitation is a key strategy employed to enhance the biosynthesis and accumulation of specialized metabolites in plant cell and tissue cultures. researchgate.net Various elicitors, such as methyl jasmonate (MeJA), cyclodextrin (B1172386) (CD), hydrogen peroxide (H₂O₂), and magnesium chloride (MgCl₂), have been investigated to improve this compound production in peanut hairy root cultures. mdpi.comnih.govresearchgate.net

Data on the yield of this compound under different elicitation strategies highlights the impact of elicitor choice on production efficiency.

| Elicitor Treatment (192 h) | This compound Yield (mg/L) |

| Control (without elicitors) | Not specified/Low |

| CD + MeJA | 178.2 ± 6.8 mdpi.comnih.govresearchgate.net |

| CD + H₂O₂ | Lower than CD + MeJA mdpi.comnih.govresearchgate.net |

| CD + MgCl₂ + H₂O₂ + MeJA | 204.9 ± 64.8 mdpi.com |

| CD + MeJA (Re-elicitation) | Increased by 42% mdpi.comnih.govresearchgate.net |

Extraction and Isolation Techniques

Following bioproduction, the extraction and isolation of this compound from the culture medium are crucial steps. Since stilbenoids are often secreted into the liquid medium by hairy root cultures, the culture medium serves as the primary source for extraction. purdue.eduresearchgate.netmdpi.com

Solvent Extraction Methodologies

Solvent extraction is a common technique used to isolate this compound from the culture medium. Ethyl acetate (B1210297) is a frequently used solvent for this purpose. mdpi.comsemanticscholar.orgnih.gov The elicited culture medium is typically extracted multiple times with ethyl acetate to maximize the recovery of stilbenoids. mdpi.comnih.gov The organic layers are then combined and concentrated, often in vacuo, to obtain a crude extract enriched in this compound and other stilbenoids. mdpi.comnih.gov This crude extract is then subjected to further purification steps. mdpi.comresearchgate.net

Advanced Chromatographic Purification Approaches

To obtain high-purity this compound, advanced chromatographic techniques are employed after the initial extraction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of this compound. spandidos-publications.commdpi.comresearchgate.netpurdue.eduresearchgate.netmdpi.commdpi.comuark.eduresearchgate.netumass.eduacs.org Both analytical and semi-preparative HPLC are utilized. mdpi.commdpi.comsemanticscholar.orgnih.gov Semi-preparative HPLC on a C18 column is commonly used for purifying this compound from the crude extract. mdpi.comnih.govresearchgate.net The mobile phase typically consists of a mixture of water (often with a small percentage of formic acid) and an organic solvent like acetonitrile, with a gradient elution program used to separate different stilbenoids based on their polarity. purdue.edunih.govuark.edu UV detection, often at 340 nm, is used to monitor the elution of this compound and other stilbenoids. mdpi.commdpi.commdpi.comsemanticscholar.orgnih.govresearchgate.net

HPLC analysis is also used to check the purity of the isolated this compound. mdpi.commdpi.comsemanticscholar.org Studies have reported achieving this compound purity greater than 95% using these methods. mdpi.commdpi.comnih.govresearchgate.netsemanticscholar.org Recovery rates for this compound during semi-preparative HPLC purification have been reported, for example, around 39%. mdpi.comnih.govresearchgate.net Other chromatographic techniques, such as normal- and reversed-phase column chromatography, can be used in conjunction with HPLC for initial fractionation before the final HPLC purification step. mdpi.comnih.govresearchgate.net Centrifugal Partition Chromatography (CPC) has also been explored as a purification method for this compound, demonstrating the ability to achieve high purity. purdue.eduresearchgate.net

Semi-Preparative and Preparative HPLC for Isolation

Semi-preparative and preparative HPLC are essential for isolating this compound in larger quantities from complex extracts. mdpi.comresearchgate.net These techniques utilize similar principles to analytical HPLC but on a larger scale, allowing for the separation and collection of the target compound. mdpi.com Reversed-phase semi-preparative HPLC on a C18 column is a frequently reported method for purifying this compound from peanut hairy root culture extracts. mdpi.comresearchgate.net This process often involves gradient elution with solvent systems like methanol (B129727)/formic acid in water. mdpi.com The fractions containing this compound are collected based on real-time UV detection. researchgate.net Recovery rates for this compound using this approach have been reported, along with the resulting purity levels. mdpi.comresearchgate.net

Semi-preparative HPLC parameters and results for this compound purification from peanut hairy root cultures co-elicited with CD and MeJA mdpi.com:

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Gradient Elution | Retention Time (min) | Recovery Rate (%) | Purity (%) |

| SunFire C18 OBD™ Prep | MeOH/0.5% HCO2H in H2O (50:50 to 90:10) | 4 | 340 | 30 min gradient | 17.2 | 39 | >95 |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is another valuable technique employed for the purification of this compound. researchgate.netpurdue.edu CPC is a liquid-liquid chromatography technique that does not use a solid support, reducing sample loss and denaturation. purdue.edu It has been successfully used to purify substantial quantities of this compound from peanut hairy root culture media extracts. researchgate.netpurdue.edu A common solvent system used for the separation of stilbenoids, including this compound, by CPC is heptane/ethyl acetate/ethanol/water. researchgate.netpurdue.edu The partition coefficient (K) of this compound in the chosen solvent system is a critical parameter for successful separation. purdue.edu CPC has demonstrated the ability to yield this compound with high purity in a single run. researchgate.netpurdue.edu

CPC separation parameters and results for this compound purification from A. hypogaea hairy root culture media extract researchgate.netpurdue.edu:

| Solvent System | Mode | Rotation Rate (rpm) | Aqueous Phase Flow Rate (mL/min) | Elution Time (min) | Initial Amount (mg) | Recovered Amount (mg) | Purity (%) |

| Heptane/Ethyl Acetate/Ethanol/Water (4:5:3:3, v/v/v/v) | Descending | 1000 | 3.1 | 126–143 | 19.84 | 16.51 | 91.8 |

Column Chromatography Techniques

Column chromatography techniques are often used as initial steps in the purification of this compound, frequently preceding HPLC or CPC. mdpi.comresearchgate.net Both normal-phase and reversed-phase column chromatography have been applied for the fractionation of crude extracts containing this compound. mdpi.comresearchgate.net Silica gel column chromatography with stepwise gradients of solvents like chloroform (B151607) and methanol is a reported method for initial fractionation. researchgate.net These techniques help to reduce the complexity of the extract, making subsequent purification steps more efficient. mdpi.comresearchgate.net

Purity Assessment and Structural Confirmation Techniques

Ensuring the purity and confirming the structure of isolated this compound are critical steps in its characterization. Various spectroscopic and spectrometric techniques are employed for these purposes. researchgate.netresearchgate.netoup.compsu.edunih.gov

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is widely used for monitoring this compound during chromatographic separation and for assessing the purity of the final product. researchgate.netoup.comchem960.comuni.lu this compound exhibits characteristic UV absorption maxima, which are used to identify its presence in HPLC chromatograms. researchgate.netnih.gov Comparing the UV spectrum of a purified sample to that of an authentic standard is a common method for confirming its identity and assessing purity. mdpi.comresearchgate.net Changes or inconsistencies in the UV spectrum across a chromatographic peak can indicate coelution with impurities. sepscience.com

Characteristic UV absorption maxima for this compound:

| Source | UV Absorption Maxima (nm) |

| Search Result researchgate.netnih.gov | 336, 340, 335 |

| Search Result psu.edu | 335 |

Mass Spectrometry (MS/MS, ESI-MS3)

Mass spectrometry (MS) techniques, including MS/MS and ESI-MS³, are indispensable for the structural confirmation and identification of this compound. researchgate.netresearchgate.netoup.compsu.edunih.gov Electrospray ionization (ESI) is a common method used to generate ions from this compound for MS analysis. psu.eduresearchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce characteristic product ions, providing structural information. nationalmaglab.orgnih.gov ESI-MS³ extends this process by performing further fragmentation on product ions. researchgate.netnationalmaglab.org Comparing the fragmentation pattern of a purified sample to previously reported data or authentic standards is a key method for confirming the identity of this compound. mdpi.comresearchgate.netoup.com Mass spectrometry can also be used to assess purity by detecting ions corresponding to potential impurities. sepscience.com The molecular ion at m/z 295 [M-H]- or m/z 313 [M+H]+ has been reported for this compound in MS analysis. mdpi.compsu.edu

Mass Spectrometry Data for this compound:

| Ionization Mode | Molecular Ion (m/z) | Fragment Ions (m/z) | Source |

| ESI-MS² | 295 [M-H]- | Not specified | Search Result psu.edu |

| ESI-MS² | 313 [M+H]+ | 257 | Search Result mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural confirmation and elucidation of natural compounds like this compound. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity.

NMR data for prenylated stilbenoids, including this compound, have been used to confirm the presence and position of the prenyl moiety and other structural features. oup.comoup.com Specifically, the characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the 3-methyl-1-butenyl group are indicative of this compound's structure. oup.comoup.com Comparisons of NMR data with published values for known compounds are routinely performed for structural verification. acs.orgscirp.orgwur.nl While detailed NMR peak assignments for this compound were not extensively provided in the search results, the use of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, is standard practice for confirming the structure of isolated stilbenoids. acs.orgscirp.org

Molecular and Cellular Mechanisms of Action of Arachidin 3 in Vitro and Preclinical Studies

Anti-Inflammatory Modulatory Pathways

Arachidin-3 has demonstrated anti-inflammatory properties by modulating several key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival uark.edu. Activation of NF-κB is associated with various inflammatory diseases and cancer uark.edu. Studies have shown that this compound can inhibit the activation of NF-κB. In lipopolysaccharide (LPS)-treated RAW 264.7 mouse macrophage cells, this compound was found to inhibit the translocation of the p65 complex, a subunit of NF-κB, into the nucleus youtube.com. This inhibition of p65 nuclear translocation is a key mechanism by which this compound may block the production of pro-inflammatory cytokines youtube.com. In silico computational analysis also suggests that this compound has a strong binding affinity for p65 and IKK (IκB kinase), which are critical components of the NF-κB signaling pathway youtube.com.

Attenuation of High Mobility Group Box 1 (HMGB1) Protein Signaling

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, acts as a damage-associated molecular pattern (DAMP) and contributes to inflammation nih.govresearchgate.net. Extracellular HMGB1 can bind to receptors such as TLR4 and RAGE, triggering inflammatory signaling pathways researchgate.net. Research indicates that this compound can attenuate HMGB1 protein signaling in LPS-treated RAW 264.7 cells youtube.comsivb.org. This suggests that this compound may reduce inflammation by interfering with HMGB1-mediated responses.

Reduction of Pro-inflammatory Cytokine Production (e.g., IL-6, NO, PGE2)

This compound has been shown to reduce the production of several key pro-inflammatory mediators. In LPS-treated RAW 264.7 mouse macrophage cells, this compound significantly reduced the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) youtube.com. Additionally, studies on related stilbenoids, including arachidin-1 and resveratrol (B1683913), have demonstrated the inhibition of Lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in RAW 264.7 macrophage cells uark.eduresearchgate.net. While the direct effect of this compound on NO and PGE2 production was less potent compared to arachidin-1 and resveratrol in one study, the reduction of these mediators is associated with decreased inflammation uark.edu. The production of NO and PGE2 is linked to inflammation within cells, and their inhibition contributes to anti-inflammatory effects uark.edu.

Role in Endothelial Cell Inflammation

Endothelial cell inflammation plays a critical role in the development and progression of cardiovascular diseases such as atherosclerosis mdpi.com. Inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can activate the NF-κB pathway in endothelial cells, leading to the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) mdpi.comspandidos-publications.com. While much of the research on stilbenoids and endothelial inflammation has focused on arachidin-1 and resveratrol, which have shown the ability to attenuate TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells, this compound is a structurally related prenylated stilbenoid also found in peanuts nih.govspandidos-publications.com. The prenyl group on these compounds may enhance their interaction with cell membranes, potentially influencing their activity in cellular contexts like endothelial inflammation spandidos-publications.comresearchgate.net. Further specific research on this compound's direct role in modulating endothelial cell inflammation is needed.

Antiproliferative and Apoptotic Mechanisms in Cell Lines

This compound and related stilbenoids have been investigated for their potential antiproliferative and apoptotic effects in various cancer cell lines.

Inhibition of Cancer Cell Proliferation

Studies have explored the ability of this compound to inhibit the proliferation of cancer cells. In human colon cancer cells (Caco-2 cells), treatment with this compound at concentrations of 10 µM and 20 µM showed a significant reduction in cell proliferation at the 24-hour time point compared to the control uark.edu. Another study using human colon cancer cells reported a significant reduction in cell proliferation with 10 µM and 20 µM this compound treatments compared to the control at 48 hours uark.edu.

However, the antiproliferative effects of this compound can vary depending on the cell line and concentration. In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-436, this compound showed no growth inhibition below 10 µM after 72 hours of treatment, while arachidin-1 exhibited higher cytotoxicity at lower micromolar concentrations nih.gov.

The half-maximal inhibitory concentration (IC50) values for this compound have been reported in different cancer cell lines:

Interactive Table 1: this compound IC50 Values in Cancer Cell Lines

| Cell Line | Treatment Time | IC50 (µM) | Source |

| MDA-MB-231 (TNBC) | 24 hours | 18.71 | nih.gov |

| MDA-MB-231 (TNBC) | 48 hours | 16.21 | nih.gov |

| MDA-MB-231 (TNBC) | 72 hours | 18.74 | nih.gov |

| MDA-MB-436 (TNBC) | 24 hours | 10.95 | nih.gov |

| MDA-MB-436 (TNBC) | 48 hours | 16.66 | nih.gov |

| MDA-MB-436 (TNBC) | 72 hours | 19.78 | nih.gov |

These findings suggest that this compound can inhibit cancer cell proliferation, but its potency may differ compared to other stilbenoids like arachidin-1, and its effectiveness is dependent on concentration and cell type.

Induction of Programmed Cell Death (Apoptosis)

Antiviral Activities

Research indicates that this compound possesses antiviral properties, particularly against Rotavirus. scispace.comsfasu.edu Studies have explored its effects on viral replication and the host cell's metabolic processes during infection.

Inhibition of Rotavirus Replication

This compound has been shown to significantly reduce the production of infectious Rotavirus (RV) particles and decrease viral replication in cell lines such as HT29.f8 human intestinal cells and MA104 African green monkey kidney cells. scispace.comsfasu.edunih.govumass.edu Both natural and synthetic forms of this compound have demonstrated similar antiviral activity, resulting in a significant decrease in infectious RV particles. scispace.comsfasu.edu This inhibition suggests a potential therapeutic application for rotavirus infections. scispace.comsfasu.edu The mechanism may involve the arachidins influencing cells to enter apoptotic or autophagic cell death pathways and inhibiting the maturation and production of progeny RV populations. researchgate.net Plaque assays have confirmed a change in the amount of infectious virus particles produced in the presence of arachidins, implying that Arachidin-1 and this compound may arrest RV particles at the enveloped stage of development. researchgate.net

Alteration of Lipid Metabolism in Virus-Infected Cells

Studies have investigated the impact of this compound on lipid metabolism in RV-infected cells, given that RV replication is dependent on the presence of lipids. sfasu.edu In RV-infected HT29.f8 cells, the addition of this compound was associated with a decrease in the RV regulation of lipid biosynthesis genes. sfasu.edu Immunofluorescent and histochemical staining for neutral fats showed an increased accumulation with both RV and RV+this compound treatments compared to controls without the virus or this compound. sfasu.edu Furthermore, a Western blot time course study of perilipin 1, a protein associated with lipid droplets, revealed a cycling pattern of expression with slight variations between RV, RV+this compound, and this compound alone. sfasu.edu This data suggests an association between this compound's inhibition of RV replication and lipid metabolism. sfasu.edu

Antibacterial Activities

This compound also exhibits antibacterial activities, particularly against oral pathogens like Streptococcus mutans. researchgate.netnih.gov

Effects on Streptococcus mutans Growth and Biofilm Formation

Compared to resveratrol and piceatannol (B1677779), Arachidin-1 and this compound have demonstrated greater inhibition of Streptococcus mutans planktonic growth. researchgate.netnih.govresearchgate.netresearchgate.net This inhibitory effect on growth also led to reduced biofilm formation by S. mutans. researchgate.netnih.govresearchgate.netresearchgate.net The reduction in biofilm formation appears to be a consequence of inhibiting growth rather than a specific action directly against biofilm cells. researchgate.netnih.govresearchgate.netresearchgate.net

Reduction of Acid Production by Oral Pathogens

In addition to inhibiting growth and biofilm formation, sub-minimum inhibitory concentration (MIC) concentrations of this compound have been shown to reduce the acid production of Streptococcus mutans. researchgate.netnih.govresearchgate.netscilit.com This reduction in acid production occurs above the 'critical pH' that contributes to tooth enamel erosion. researchgate.netnih.govresearchgate.net These findings suggest that stilbenoids, including this compound, have anti-S. mutans activity, and prenylation appears to enhance this activity. researchgate.netnih.govresearchgate.net

Antioxidant Activity

This compound has demonstrated potent antioxidant activity in various in vitro assays. mdpi.comastate.eduacs.orgnih.gov Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, both crude extracts enriched with prenylated stilbenoids from peanut hairy roots and pure prenylated stilbenoids, including this compound, exhibited antioxidant activity. astate.edu High-performance liquid chromatography combined with DPPH analysis identified Arachidin-1, this compound, and Arachidin-5 as key antioxidants in these extracts. astate.edu The arachidin portion of the extract showed greater antioxidant capacity than the resveratrol portion at lower doses in the DPPH assay. astate.edu Furthermore, a cellular antioxidant assay using 2′,7′-dichlorodihydrofluorescein diacetate staining indicated that the whole extract potentially attenuated hydrogen peroxide-induced free radical production. astate.edu Studies comparing the antioxidative potency and reducing power of various stilbenoids, including this compound, have shown that all tested compounds possess potent antioxidant activity, although their potencies can vary. acs.orgnih.gov

Inhibition of Lipid Oxidation

This compound has demonstrated the ability to inhibit lipid oxidation in in vitro assays. Studies utilizing the thiobarbituric acid reactive substances (TBARS) assay have shown that purified this compound can reduce oxidation. researchgate.netpurdue.edunih.gov For instance, CPC-purified this compound inhibited lipid oxidation at a concentration of 14 μM in one study. researchgate.netnih.gov Another study indicated that while a reference standard of this compound did not inhibit oxidation up to a concentration of 27 μM, the CPC-purified form was effective at 14 μM. researchgate.netnih.gov

Comparison with Reference Antioxidants (e.g., BHT, Resveratrol)

When compared to other antioxidants like resveratrol and butylated hydroxytoluene (BHT), the antioxidant activity of this compound has shown variability depending on the assay and purity of the compound. In some studies, this compound exhibited significantly lower antioxidant activity than arachidin-1, resveratrol, and BHT. purdue.edu However, using CPC-purified compounds, this compound inhibited lipid oxidation at a concentration of 14 μM, while CPC-purified resveratrol also inhibited oxidation at 14 μM, and arachidin-1 was effective at 7 μM. researchgate.netnih.gov In DPPH radical scavenging assays, an arachidin-rich fraction containing this compound showed greater antioxidant capacity than a resveratrol fraction at lower doses (0.78-6.3 µg/ml). astate.edu

The following table summarizes some comparative antioxidant activity data:

| Compound | Assay | Concentration (μM) | Effect on Oxidation | Reference(s) |

| This compound (CPC-purified) | TBARS | 14 | Inhibited | researchgate.netnih.gov |

| This compound (Standard) | TBARS | Up to 27 | Not inhibited | researchgate.netnih.gov |

| Resveratrol (CPC-purified) | TBARS | 14 | Inhibited | researchgate.netnih.gov |

| Resveratrol (Standard) | TBARS | 27 | Inhibited | researchgate.netnih.gov |

| Arachidin-1 (CPC-purified) | TBARS | 7 | Inhibited | researchgate.netnih.gov |

| Arachidin-1 (Standard) | TBARS | 7 | Inhibited | researchgate.netnih.gov |

| This compound | Various | Not specified | Significantly lower than A-1, Res, BHT | purdue.edu |

| Arachidin-rich fraction | DPPH | 0.78-6.3 µg/ml | Greater than Resveratrol fraction | astate.edu |

Interactions with Receptor Systems

Binding Affinity to Cannabinoid Receptors (CB1Rs, CB2Rs)

Studies have indicated that this compound can bind to cannabinoid receptors, specifically both CB1Rs and CB2Rs. nih.govumass.edunih.govresearchgate.net Research using mouse brain CB1Rs (mCB1Rs) and human CB2Rs (hCB2Rs) stably expressed in CHO cells demonstrated that this compound binds to both receptors with low micromolar affinity. nih.govnih.gov The binding affinity (Ki) of trans-Arachidin-3 for mCB1Rs was reported as 17.5 ± 3.4 µM, while its affinity for hCB2Rs was 11.3 ± 0.6 µM. nih.gov This suggests that this compound is non-selective between CB1 and CB2 receptors, with a hCB2/mCB1 selectivity ratio of 0.6. nih.gov Molecular modeling studies support that the prenyl moiety present in this compound may contribute to its improved binding affinity to CB2Rs compared to non-prenylated stilbenoids like resveratrol and piceatannol. nih.govnih.govresearchgate.net

The following table summarizes the binding affinities of this compound and related compounds to cannabinoid receptors:

| Compound | Receptor | Binding Affinity (Ki, µM) | Selectivity | Reference(s) |

| trans-Arachidin-3 | mCB1R | 17.5 ± 3.4 | Non-selective | nih.gov |

| trans-Arachidin-3 | hCB2R | 11.3 ± 0.6 | Non-selective | nih.gov |

| trans-Arachidin-1 | mCB1R | 5.6 ± 0.4 | Non-selective | nih.gov |

| trans-Arachidin-1 | hCB2R | 12.6 ± 1.7 | Non-selective | nih.gov |

| trans-Resveratrol | mCB1R | 14.3 ± 1.6 | CB1 | nih.gov |

| trans-Resveratrol | hCB2R | 65.5 ± 12.4 | CB1 | nih.gov |

| trans-Piceatannol | mCB1R | 11.7 ± 1.0 | CB1 | nih.gov |

| trans-Piceatannol | hCB2R | 114 ± 7.8 | CB1 | nih.gov |

Competitive and Non-Competitive Antagonism of Receptors

Beyond binding affinity, studies have investigated the nature of this compound's interaction with cannabinoid receptors as a ligand. Research indicates that trans-Arachidin-3 acts as a competitive antagonist at the CB1 receptor. nih.govumass.edunih.govresearchgate.net In contrast, trans-Arachidin-1 was shown to antagonize CB1 receptor agonists through both competitive and non-competitive mechanisms. nih.govumass.edunih.gov This suggests distinct modes of interaction with the CB1 receptor between these two closely related prenylated stilbenoids.

Structure Activity Relationship Sar Studies of Arachidin 3 and Its Analogues

Impact of Prenyl Moiety on Biological Activities

The addition of a prenyl group to the stilbene (B7821643) backbone of compounds like arachidin-3 has a notable impact on their biological activities. mdpi.comnih.govresearchgate.net This modification generally increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and target proteins. mdpi.comnih.govnih.gov

Enhanced Antimicrobial Activity

Prenylation has been reported to enhance the bioactivity of molecules, including antimicrobial effects, compared to their non-prenylated analogs. researchgate.netresearchgate.netnih.govwur.nl Studies have shown that prenylated stilbenoids, including this compound, exhibit antibacterial activity against various bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govwur.nl Compared to resveratrol (B1683913) and piceatannol (B1677779), this compound has shown greater inhibition of S. mutans planktonic growth and reduced biofilm formation in in vitro studies. researchgate.net While some studies indicate that this compound is only marginally more active than non-prenylated resveratrol and piceatannol against MRSA, the attachment of a prenyl moiety generally increased the antibacterial activity of stilbenoids. wur.nl

Improved Binding Affinity to Receptors

The prenyl unit in this compound has been shown to improve its binding affinity to certain receptors, such as cannabinoid receptors (CBRs). mdpi.comnih.govnih.gov Specifically, this compound has demonstrated appreciable binding to CB2Rs, whereas its non-prenylated parent compound, resveratrol, does not bind significantly to these receptors. nih.gov Molecular modeling studies have further supported that the isoprenyl moiety of this compound improves its binding affinity to CB2Rs. nih.gov this compound has also been found to act as a competitive CB1R antagonist. nih.gov

Influence on Metabolic Stability and Bioavailability (In Vitro/Preclinical)

The prenyl group in this compound plays a role in its metabolic stability, particularly by influencing glucuronidation. mdpi.comnih.govnih.govmdpi-res.commdpi.com In vitro studies have shown that the prenyl unit in this compound can prevent the formation of glucuronide derivatives, suggesting a potential for slower metabolism and enhanced bioavailability compared to its non-prenylated analogs. mdpi.comnih.govnih.govmdpi.com Enzymatic assays have indicated that the presence of the prenyl group in this compound's structure hinders the action of UDP-glucuronosyltransferases (UGTs), enzymes involved in phase II drug metabolism. nih.govmdpi.com This results in greater metabolic stability for prenylated stilbenoids like this compound. mdpi.com This improved metabolic stability suggests that prenylated stilbenoids may be preferable alternatives to resveratrol due to increased bioavailability. nih.gov

Comparative SAR with Non-Prenylated Stilbenoids (e.g., Resveratrol, Piceatannol)

Comparing the SAR of this compound with non-prenylated stilbenoids like resveratrol and piceatannol highlights the significant impact of prenylation. This compound is a prenylated analog of resveratrol, while arachidin-1 is a prenylated analog of piceatannol. mdpi.com

While resveratrol and piceatannol have demonstrated various biological activities, including antioxidant and anti-inflammatory effects, prenylation often leads to enhanced or novel activities. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govpurdue.edunih.gov For instance, this compound has shown stronger antioxidant activity than resveratrol in certain in vitro models. researchgate.net In terms of antimicrobial activity, prenylated derivatives are generally more active than their non-prenylated precursors. researchgate.netnih.govwur.nl

A key difference lies in receptor binding; this compound binds appreciably to CB2 receptors, a property not observed with resveratrol. nih.gov Furthermore, the metabolic fate differs, with this compound exhibiting slower glucuronidation in vitro compared to resveratrol and piceatannol, suggesting potentially better bioavailability. mdpi.comnih.govnih.govmdpi.com

However, comparative studies on certain activities have yielded varied results. For example, while arachidin-1 showed higher antioxidant activity than resveratrol and this compound in some in vitro tests, this compound's antioxidant activity was found to be significantly lower than arachidin-1, resveratrol, and BHT in later studies. purdue.edu Similarly, in inhibiting LPS-induced NO and PGE2 production in macrophages, arachidin-1 outperformed this compound and resveratrol. purdue.edu

The differences in activity can be attributed to structural variations. This compound and arachidin-1 possess a 3-methyl-1-butenyl moiety, distinct from the 3,3-dimethylallyl moiety found in other prenylated stilbenoids like arachidin-2 and arachidin-5. mdpi.comresearchgate.net The position and configuration of the prenyl chain, as well as the stilbenoid precursor, can influence bioactivity. nih.govwur.nl

| Compound | Prenylation | Key Structural Feature | Noted Activities (vs. Non-prenylated) | Metabolic Stability (vs. Non-prenylated) | Receptor Binding (vs. Non-prenylated) |

| Resveratrol | No | Stilbene backbone | Baseline for comparison | Lower metabolic stability | Limited CB2 binding |

| Piceatannol | No | Stilbene backbone | Baseline for comparison | Lower metabolic stability | Not specified (CB) |

| This compound | Yes | 3-methyl-1-butenyl moiety | Enhanced antioxidant, antibacterial activity (in some studies) researchgate.netresearchgate.net | Improved (slower glucuronidation) mdpi.comnih.govnih.govmdpi.com | Appreciable CB2 binding, CB1 antagonist nih.gov |

| Arachidin-1 | Yes | 3-methyl-1-butenyl moiety | Enhanced anti-inflammatory, antioxidant, antibacterial (in some studies) researchgate.netpurdue.edu | Improved (slower glucuronidation) mdpi.comnih.govnih.govmdpi.com | Appreciable CB2 binding, CB1 antagonist/non-competitive antagonist nih.gov |

SAR Studies of this compound Derivatives (if applicable from searches)

While the searches primarily focused on this compound and its comparison with non-prenylated stilbenoids and arachidin-1, detailed SAR studies specifically on synthetic or modified this compound derivatives were not extensively covered in the provided snippets. The information available focuses more on the impact of the native prenyl group on the core stilbene structure of this compound.

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling approaches are valuable tools in SAR studies, providing insights into the interaction of molecules with biological targets and predicting their properties. unifap.brssaa.ru These methods can complement experimental data by visualizing molecular structures in three dimensions and simulating their behavior. unifap.br

Molecular modeling studies have been applied to prenylated stilbenoids, including this compound, particularly in the context of receptor binding. nih.govdntb.gov.ua For example, molecular modeling confirmed that the isoprenyl moiety of this compound improved its binding affinity to CB2 receptors. nih.gov These computational techniques can help to elucidate the mechanism of action of compounds and guide the design of novel analogs with improved activity or pharmacokinetic profiles. unifap.brssaa.rumdpi.com While the provided snippets specifically mention molecular modeling in relation to this compound's interaction with cannabinoid receptors, computational approaches can be broadly applied to predict various molecular properties and interactions relevant to SAR. unifap.brssaa.ru

Preclinical Investigations of Arachidin 3 in Animal Models and in Vivo Studies

Evaluation of Arachidin-3 in Specific Disease Models

Preclinical studies have investigated the effects of this compound in various disease models, including those related to inflammation, cancer, and viral infections. These models provide insights into the potential therapeutic applications of the compound.

Assessment of Efficacy in Relevant Preclinical Models

In the context of viral infections, this compound has been investigated for its potential against rotavirus. Studies using cell lines, such as human intestinal HT29.f8 cells and African green monkey kidney MA104 cells, have demonstrated that this compound can significantly decrease the number of infectious rotavirus particles and reduce viral replication. researchgate.netcore.ac.ukumass.edunih.govscispace.com

Modulation of Physiological Processes in Animal Systems

This compound, along with other stilbenoids, has been shown to modulate physiological processes. In studies using mouse macrophage RAW 264.7 cells activated by lipopolysaccharide (LPS), this compound significantly inhibited the LPS-induced extracellular production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), indicating anti-inflammatory activity. nih.govacs.org The modulation of lipid metabolism has also been investigated in the context of rotavirus infections, where this compound influenced the regulation of lipid biosynthesis genes in infected cells. sfasu.edu Additionally, this compound has shown affinity for cannabinoid receptors, which are involved in modulating various physiological functions. nih.govumass.edunih.gov

Pharmacokinetic and Metabolic Profile Assessment in Preclinical Models

Understanding the pharmacokinetic and metabolic profile of this compound in preclinical models is essential for evaluating its potential as a therapeutic agent. This includes assessing its stability, how it is metabolized, and its bioavailability.

In Vitro and In Vivo Metabolic Stability

In vitro studies have suggested that prenylated stilbenoids like this compound exhibit improved metabolic stability compared to their non-prenylated counterparts, such as resveratrol (B1683913). astate.edumdpi.comresearchgate.net This is attributed, in part, to the presence of the prenyl group, which may hinder the action of metabolizing enzymes. mdpi.comresearchgate.net While direct studies specifically on the in vivo metabolic stability of this compound in animal models are limited, the improved in vitro stability suggests a potential for enhanced persistence in the body. purdue.edu

Interaction with Metabolizing Enzymes (e.g., UDP-glucuronosyltransferases)

The following table summarizes the activity of various UGT enzymes towards this compound:

| UGT Enzyme | Activity Towards this compound |

| UGT1A1 | Active (Hepatic) nih.gov |

| UGT1A3 | Not specified in search results |

| UGT1A4 | No activity nih.gov |

| UGT1A6 | No activity nih.gov |

| UGT1A7 | Most active (Extrahepatic) nih.govresearchgate.net |

| UGT1A8 | Not specified in search results |

| UGT1A9 | Active (Hepatic) nih.gov |

| UGT1A10 | Most active (Extrahepatic) nih.govresearchgate.net |

| UGT2B4 | No activity nih.gov |

| UGT2B7 | No activity nih.gov |

| UGT2B15 | No activity nih.gov |

| UGT2B17 | No activity nih.gov |

Bioavailability Considerations Based on Preclinical Data

The bioavailability of a compound is influenced by its absorption, metabolism, and excretion. Based on preclinical in vitro data, this compound is hypothesized to have enhanced bioavailability compared to resveratrol due to its slower metabolism, particularly reduced glucuronidation by UGT enzymes. nih.govresearchgate.netastate.edumdpi.comresearchgate.netpurdue.edunih.govastate.educore.ac.ukresearchgate.net The increased lipophilicity conferred by the prenyl group may also contribute to better cell membrane interactions, potentially boosting absorption. researchgate.netnih.gov While in vivo pharmacokinetic studies in animals are needed to confirm these predictions, the in vitro metabolic profile suggests a more favorable bioavailability profile for this compound. nih.gov

Mechanistic Insights from Preclinical Animal Studies

Although comprehensive in vivo animal studies specifically detailing the mechanistic insights of this compound are less abundant compared to in vitro cell line studies, available research, primarily utilizing animal-derived cell models, suggests several potential mechanisms.

One key area of investigation is the anti-inflammatory activity of this compound. Studies using lipopolysaccharide (LPS)-treated RAW 264.7 mouse macrophages, a common in vitro model for inflammation, have explored the molecular pathways involved. These studies suggest that this compound may exert its anti-inflammatory effects by regulating the NF-κB signaling pathway. Specifically, this compound has been shown to inhibit the translocation of the NF-κB p65 complex into the nucleus, which is a crucial step for the activation of genes encoding pro-inflammatory cytokines like IL-6. youtube.com Furthermore, research indicates that this compound may also attenuate high mobility group box 1 (HMGB1) protein signaling in these cells. youtube.com Western blotting results from these in vitro macrophage studies also suggest that this compound can regulate the MAPK pathway activation. youtube.com

Another area where mechanistic insights have begun to emerge is the antiviral activity of this compound. Studies investigating its effects on rotavirus-infected MA104 cells, an African green monkey kidney cell line, have provided some clues. These studies suggest that this compound may affect rotavirus replication. umass.edu Immunoblot assays have revealed the presence of cannabinoid receptor 1 (CBR1) and cannabinoid receptor 2 (CBR2) on MA104 cells, and this compound has shown affinity for these receptors. umass.edunih.gov This interaction implies a potential role for this compound in modulating cannabinoid receptor cell signaling in rotavirus-infected cells, which could contribute to its antiviral activity. umass.edu

While direct in vivo data on the precise mechanisms of this compound in animal models is still limited, the in vitro studies using animal-derived cells provide a foundation for understanding how this compound might exert its effects within a biological system. The observed modulation of key inflammatory pathways like NF-κB and MAPK, as well as potential interactions with cannabinoid receptors in the context of viral infection, highlight promising avenues for future in vivo mechanistic research.

Data from In Vitro Studies (Mouse Macrophages):

| Target Pathway/Molecule | Observed Effect of this compound (in LPS-treated RAW 264.7 cells) | Supporting Evidence Type |

| NF-κB p65 complex translocation | Inhibition | Cell imaging assays |

| HMGB1 signaling | Attenuation | Cell imaging assays |

| MAPK pathway activation | Regulation (inhibition suggested) | Western blotting |

| IL-6 production | Reduction | Not specified (implied from anti-inflammatory effect) youtube.com |

Data from In Vitro Studies (African Green Monkey Kidney Cells):

| Target/Effect | Observed Effect of this compound (in rotavirus-infected MA104 cells) | Supporting Evidence Type |

| Infectious RV particles production | Significant decrease | Plaque forming assays |

| RV replication | Decrease suggested | Not specified (implied from reduced particles) umass.edu |

| CBR1 binding | Affinity demonstrated | CBR binding studies |

| CBR2 binding | Affinity demonstrated | CBR binding studies |

| Cannabinoid receptor signaling | Potential modulation | Implied from receptor binding umass.edu |

Emerging Research Avenues and Future Perspectives for Arachidin 3

Exploration of Novel Biological Activities

Initial research has established that Arachidin-3 possesses a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, antibacterial, antiadipogenic, and antitumorigenic effects. nih.govresearchgate.net These properties have been primarily demonstrated through in vitro studies.

Anti-inflammatory and Antioxidant Properties: this compound has shown significant anti-inflammatory and antioxidant capabilities. nih.gov In studies using mouse macrophage RAW 264.7 cells, this compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharides (LPS). nih.govacs.org Furthermore, it has demonstrated potent antioxidant activity, in some cases comparable to synthetic antioxidants like butylated hydroxytoluene (BHT). nih.gov Research suggests that this compound can also inhibit intracellular free radicals more effectively than resveratrol (B1683913). researchgate.net

Anticancer Activity: The anticancer potential of this compound is a significant area of investigation. Studies have shown that it can induce programmed cell death (apoptosis) in various cancer cell lines, including human leukemia HL-60 cells. nih.govuark.edu Compared to resveratrol, this compound's prenyl group is thought to enhance its bioavailability and interaction with cellular membranes, potentially leading to greater efficacy. uark.edu While one study noted that Arachidin-1, a closely related compound, was more potent in inducing apoptosis in triple-negative breast cancer cells, this compound still exhibited cytotoxic effects. nih.govnih.gov

Future research will likely focus on delineating the specific mechanisms underlying these activities and exploring other potential therapeutic applications. The limited availability of pure this compound for in vivo studies has been a major hurdle, but as production methods improve, more comprehensive preclinical and clinical investigations are anticipated. nih.gov

Advanced Synthetic and Semisynthetic Approaches for Analog Generation

Currently, this compound is not commercially available and must be isolated and purified from natural sources, primarily elicited peanut hairy root cultures. nih.govresearchgate.net This limited availability poses a significant challenge for extensive biological testing. nih.gov Therefore, the development of efficient chemical synthesis or semi-synthesis methods is a critical research avenue.

While a total synthesis for this compound has not been widely reported, strategies developed for the synthesis of the structurally similar Arachidin-1 can be adapted. One such approach utilizes the Horner-Wadsworth-Emmons (HWE) reaction to construct the trans-stilbene backbone. herts.ac.uk This multi-step process involves protecting functional groups, incorporating the prenyl moiety, forming the stilbene (B7821643) structure, and finally, deprotection to yield the final product. herts.ac.uk Although this route has been successful for Arachidin-1, optimizing reaction conditions to improve yields is necessary for large-scale production. herts.ac.uk

Future work in this area will likely focus on:

Refining existing synthetic routes to improve efficiency and yield.

Developing novel synthetic strategies that are more scalable and cost-effective.

Creating a library of this compound analogs through semi-synthetic modifications to explore structure-activity relationships and potentially develop derivatives with enhanced potency or more favorable pharmacokinetic profiles.

Integrated "-omics" Approaches in Biosynthesis and Mechanism Elucidation

Understanding the biosynthesis of this compound in peanuts and its mechanism of action at a molecular level can be greatly enhanced by integrated "-omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within an organism.

Biosynthesis: In peanuts, stilbenoid production is triggered by stressors. researchgate.net Transcriptomic and metabolomic analyses of elicitor-treated peanut hairy root cultures have led to the identification of candidate genes involved in the prenylation of stilbenoids, a key step in this compound formation. mdpi.com Proteomic studies on peanut plants responding to fungal infections have also identified differentially expressed proteins related to plant defense and secondary metabolite production, providing further clues into the regulatory networks governing phytoalexin biosynthesis. tandfonline.comnih.gov

Mechanism of Action: Future "-omics" studies will be invaluable for elucidating how this compound exerts its biological effects. For instance, transcriptomic and proteomic profiling of cancer cells treated with this compound could reveal the downstream genes and proteins affected by the compound, offering a comprehensive picture of its mode of action. Metabolomic analysis can shed light on how this compound influences cellular metabolism. nih.gov

Development of High-Throughput Screening Platforms for Derivative Discovery

The discovery of novel bioactive compounds can be accelerated through the use of high-throughput screening (HTS) platforms. While specific HTS platforms for this compound are not yet established, the methodologies are well-suited for screening libraries of natural products and their synthetic derivatives.

HTS allows for the rapid testing of thousands of compounds for a specific biological activity. This can be applied to:

Screening natural product extracts from various plant sources for the presence of this compound or related stilbenoids.

Evaluating libraries of synthetic this compound analogs to identify compounds with improved activity or novel biological functions.

Identifying new molecular targets for this compound by screening it against panels of receptors, enzymes, and other cellular components.

The integration of HTS with computational modeling and structure-based drug design will further streamline the discovery of new therapeutic leads based on the this compound scaffold.

Role in Plant Biology and Agricultural Applications

As a phytoalexin, this compound plays a crucial role in the defense mechanisms of the peanut plant. nih.govresearchgate.net It is produced in response to microbial infections, particularly from fungi like Aspergillus species, and helps to inhibit the growth of these pathogens. acs.orgresearchgate.net The production of stilbenoids is a key factor in the resistance of peanut plants to various diseases. nih.gov

Research in this area is focused on:

Understanding the precise role of this compound in conferring disease resistance in different peanut cultivars.

Investigating how environmental factors and agricultural practices influence the production of this compound and other phytoalexins.

Exploring the potential of using this compound or stimulating its production in plants as a natural and sustainable approach to crop protection. For example, some studies have shown that this compound can suppress the production of aflatoxins by certain fungi. researchgate.net

A deeper understanding of the regulation of this compound biosynthesis could lead to the development of peanut varieties with enhanced disease resistance, reducing the need for chemical pesticides.

Advanced Analytical Techniques for Comprehensive Profiling and Quantification

The accurate identification and quantification of this compound in complex biological matrices are essential for all aspects of its research. Various advanced analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods for separating and quantifying this compound. nih.govyoutube.com These techniques are often coupled with mass spectrometry (MS) for definitive identification. Specifically, UHPLC with photodiode array detection and electrospray ionization tandem mass spectrometry (UHPLC-PDA-ESI-MS/MS) allows for highly sensitive and specific analysis. nih.gov Mass spectrometry data for this compound typically shows a molecular ion at m/z 297 [M+H]+ and a characteristic fragment ion at m/z 241, indicating the loss of the prenyl group. nih.gov

Other techniques like centrifugal partition chromatography (CPC) have also been used for the purification of this compound from hairy root culture extracts. researchgate.net Future advancements may involve the development of even more sensitive methods for detecting trace amounts of this compound and its metabolites in in vivo studies.

Investigations into Novel Molecular Targets and Signaling Pathways

A key area of ongoing research is the identification of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Anti-inflammatory Pathways: Studies have shown that this compound can modulate key inflammatory pathways. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and attenuate high mobility group box 1 (HMGB1) protein signaling in LPS-treated macrophages. youtube.com Furthermore, it may regulate the mitogen-activated protein kinase (MAPK) pathway. youtube.com

Apoptosis Pathways: In cancer cells, this compound is known to induce apoptosis. While the closely related Arachidin-1 has been shown to activate the intrinsic apoptosis pathway through caspase-9 and PARP cleavage, the precise mechanisms for this compound are still under investigation. nih.govnih.gov It is plausible that this compound also engages similar caspase-dependent pathways. researchgate.net

Cannabinoid Receptors: Interestingly, this compound has been found to have a higher binding affinity for cannabinoid receptors (CB1 and CB2) compared to its non-prenylated parent compound, resveratrol. nih.gov The endocannabinoid system is involved in regulating a multitude of physiological processes, and the interaction of this compound with these receptors opens up a new and exciting area for research into its potential neurological and immunomodulatory effects. wikipedia.org

Future studies will likely employ a range of molecular biology and biochemical techniques to further probe these interactions and uncover new signaling cascades modulated by this compound.

Translational Research Opportunities from Preclinical Findings

Preclinical research on this compound, a prenylated stilbenoid found in peanuts, has illuminated several promising avenues for translational medicine. Although most investigations have been conducted in vitro, the findings provide a strong rationale for advancing this compound into more complex disease models and eventually, clinical evaluation. The primary translational opportunities stem from its potential as an anticancer agent, its improved metabolic profile compared to resveratrol, and its unique interaction with the cannabinoid system.

A significant area of interest is oncology. In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. While one study indicated that this compound did not significantly inhibit the growth of human colon cancer cells (Caco-2) at lower concentrations, it did cause a reduction in cells at 10 µM and 20 µM after 24 hours. uark.eduuark.edu Other research has correlated the compound with decreased cell growth in human leukemia and lung cancer cells. uark.eduuark.edu Furthermore, this compound has shown cytotoxicity against HeLa cervical cancer cells and RAW 264.7 macrophage cells at a concentration of 55 µM. researchgate.net In studies on triple-negative breast cancer (TNBC) cell lines, however, this compound was found to be less cytotoxic than its counterpart, Arachidin-1, and resveratrol. mdpi.comnih.gov These varied results suggest that the anticancer potential of this compound may be specific to certain cancer types, highlighting the need for broader screening and subsequent in vivo studies in relevant animal models to identify the most promising therapeutic targets.

Perhaps the most compelling translational opportunity for this compound lies in its pharmacokinetic profile. A major limitation of resveratrol, a chemically similar and widely studied stilbenoid, is its poor bioavailability due to rapid metabolism, primarily through glucuronidation. nih.gov Preclinical findings suggest that the prenyl group on this compound significantly slows this metabolic process. nih.govnih.govmdpi.com In vitro experiments have shown that this compound produces fewer glucuronidated derivatives, indicating the potential for enhanced bioavailability and a longer-lasting effect in vivo. mdpi.comnih.govnih.gov This improved metabolic stability could make this compound a more viable therapeutic alternative to resveratrol for a range of conditions where resveratrol has shown preclinical promise but has been limited by its rapid clearance in humans. nih.gov

A novel and unexpected finding from preclinical research is the affinity of this compound for cannabinoid receptors. nih.gov Studies have demonstrated that it binds to both CB1 and CB2 receptors, with its isoprenyl moiety enhancing its binding affinity to CB2 receptors. nih.gov This opens up an entirely new therapeutic landscape for investigation, separate from its activities as a stilbenoid. This suggests a potential for developing this compound-based compounds for treating conditions such as obesity or drug dependency, where the cannabinoid system plays a crucial role. nih.gov

Additionally, this compound has demonstrated a range of other biological activities in vitro, including anti-inflammatory, antioxidant, antiviral, and antibacterial effects. nih.govmdpi.com While some studies have shown its anti-inflammatory and antioxidant activities to be less potent than resveratrol in specific assays purdue.edu, its potential for greater bioavailability could compensate for this, possibly leading to significant physiological effects in vivo. Translating these findings will require testing in animal models of inflammatory and infectious diseases.

A critical barrier to the clinical translation of this compound is its limited commercial availability. nih.govmdpi.com The advancement from preclinical to clinical research is contingent upon developing scalable and sustainable production methods, such as the use of elicited peanut hairy root cultures, which have been shown to produce the compound in quantities sufficient for further study. researchgate.net

Preclinical Findings of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Concentration | Citation |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Demonstrated cytotoxicity. | 55 µM | researchgate.net |

| Caco-2 | Colon Cancer | Showed some cell reduction at 24 hours but did not significantly inhibit overall growth. | 10 µM and 20 µM | uark.eduuark.edu |

| MDA-MB-231 & MDA-MB-436 | Triple-Negative Breast Cancer | Showed less cytotoxicity compared to Arachidin-1 and resveratrol; no growth inhibition below 10 µM. | <10 µM | mdpi.com |

| Leukemia & Lung Cancer Cells | Leukemia & Lung Cancer | Correlated with a decrease in cell growth in limited studies. | Not Specified | uark.eduuark.edu |

Comparative Preclinical Bioactivities of this compound

| Activity | Summary of Preclinical Findings | Citation |

|---|---|---|

| Metabolism & Bioavailability | The prenyl group leads to slower glucuronidation compared to resveratrol, suggesting potentially higher bioavailability. | nih.govnih.govmdpi.com |

| Cannabinoid Receptor Binding | Binds to CB1 and CB2 receptors, with the prenyl group improving affinity for CB2. This suggests novel therapeutic potential. | nih.gov |

| Anti-inflammatory Activity | Demonstrated anti-inflammatory effects, though some studies report it is less potent than resveratrol in specific in vitro assays. | nih.govmdpi.compurdue.edu |

| Antioxidant Activity | Showed antioxidant properties, but some reports indicate lower activity compared to Arachidin-1 and resveratrol. | researchgate.netpurdue.edu |

Q & A

Basic: What experimental approaches are prioritized for characterizing the molecular structure of Arachidin-3?

Methodological Answer:

To resolve this compound’s molecular structure, researchers should combine nuclear magnetic resonance (NMR) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D spatial configuration. For reproducibility, protocols must detail solvent systems, instrument parameters (e.g., NMR frequency), and purity validation (e.g., HPLC ≥95%) .

Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

Use dose-response assays with standardized cell lines (e.g., HEK-293 or RAW 264.7) to quantify IC50/EC50 values. Include positive/negative controls (e.g., known agonists/inhibitors) and validate results via triplicate trials. Document cell viability assays (e.g., MTT) to distinguish cytotoxicity from therapeutic effects .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different model systems?

Methodological Answer:

Discrepancies often arise from variability in experimental conditions (e.g., cell type, solvent carrier). To resolve contradictions:

- Conduct comparative studies under harmonized protocols.

- Analyze confounding variables (e.g., metabolic stability in hepatic models vs. direct cellular uptake).

- Use multi-omics integration (e.g., transcriptomics + metabolomics) to identify system-specific pathways .

Advanced: What strategies optimize the synthesis of this compound for reproducibility in academic labs?

Methodological Answer:

Optimize reaction conditions (e.g., catalysts, temperature) via Design of Experiments (DoE) . Validate purity using HPLC-DAD/ELSD and characterize intermediates with FT-IR . For scalability, document solvent recovery methods and column chromatography gradients. Publish full synthetic routes in supplementary materials to aid replication .

Advanced: How should researchers analyze contradictory data on this compound’s mechanism of action?

Methodological Answer: